molecular formula C13H10OS B1601573 2-(Phenylthio)benzaldehyde CAS No. 36943-39-2

2-(Phenylthio)benzaldehyde

Cat. No. B1601573
CAS RN: 36943-39-2
M. Wt: 214.28 g/mol
InChI Key: GYDSXMPGWUNZJC-UHFFFAOYSA-N
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Description

2-(Phenylthio)benzaldehyde is a chemical compound with the molecular formula C13H10OS . It has an average mass of 214.283 Da and a monoisotopic mass of 214.045242 Da .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2-(Phenylthio)benzaldehyde, has been extensively studied . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)benzaldehyde consists of 13 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a density of 1.2±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2-(Phenylthio)benzaldehyde has a boiling point of 329.9±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol, and the flash point is 168.7±8.9 °C . The index of refraction is 1.645, and the molar refractivity is 64.4±0.4 cm3 .

Scientific Research Applications

Renewable Benzyl Alcohol Production

Research by Pugh et al. (2015) highlights the engineering of Escherichia coli for renewable benzyl alcohol production from glucose, involving steps that potentially overlap with the chemical pathways relevant to 2-(Phenylthio)benzaldehyde. This study demonstrates the bio-based production of aromatic compounds that can serve as solvents or intermediates in pharmaceuticals and cosmetics, showcasing an application of similar chemical structures in biotechnological processes (Pugh, McKenna, Halloum, & Nielsen, 2015).

Oxidation Studies

Chu and Yaylayan (2008) investigated the thermal formation of benzaldehyde, a closely related compound to 2-(Phenylthio)benzaldehyde, from phenylacetaldehyde. The study identifies potential precursors in the Maillard reaction, providing a foundation for understanding how similar compounds might behave under oxidative conditions and contribute to flavor or aroma in food chemistry (Chu & Yaylayan, 2008).

Catalysis and Conversion

Research conducted by Sharma et al. (2012) on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 as a catalyst reveals the chemical's utility in enhancing conversion rates in industrial applications. Such studies indicate how derivatives of benzaldehyde, including 2-(Phenylthio)benzaldehyde, could be pivotal in catalysis, particularly in the production of chemicals used in various industries (Sharma, Soni, & Dalai, 2012).

Photocatalysis

The work of Lima et al. (2017) on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in an environmentally friendly manner using graphitic carbon nitride highlights the role of photocatalysis in green chemistry. This suggests potential applications for 2-(Phenylthio)benzaldehyde in developing sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).

Bioproduction Enhancement

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde through microbial biotransformation, which could be relevant to the production or modification of 2-(Phenylthio)benzaldehyde. Their findings on optimizing conditions to increase production efficiency could inform similar approaches in the biotechnological application of aromatic aldehydes (Craig & Daugulis, 2013).

Safety And Hazards

2-(Phenylthio)benzaldehyde is considered a hazardous substance . It is harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation, such as 2-(Phenylthio)benzaldehyde, has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-phenylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSXMPGWUNZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491919
Record name 2-(Phenylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)benzaldehyde

CAS RN

36943-39-2
Record name 2-(Phenylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzaldehyde (0.443 mL) in 1,3-dimethyl-2-imidazolidinone (6.4 mL) was added potassium carbonate (0.659 g). Then benzenethiol (0.326 mL) was added, and the resulting mixture was stirred at 120° C. for 2.5 hours. The reaction mixture was cooled to room temperature and then partitioned between diethyl ether (60 mL) and water (15 mL). The organic layer was washed successively with water (15 mL×2) and brine (15 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.826 g).
Quantity
0.443 mL
Type
reactant
Reaction Step One
Quantity
0.659 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and thiophenol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 80° C. for 24 hrs. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 9:1 petroleum ether 60-80 and dichloromethane as eluent to give a yellow oil (2.46 g, 71%). 1H NMR (200 MHz, CDCl3): δ 7.07 (dd, J1=7.8, J2=1.2, 1H), 7.27-7.45 (m, 7H), 7.87 (dd, J1=7.3, J2=2.0, 1H), 10.37 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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